1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione
Overview
Description
“1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione” is a chemical compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . The molecular formula is C14H16N2O .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest due to their biological and pharmaceutical activities . In one study, new 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their affinity for 5-HT1A receptor and serotonin reuptake inhibition . Another study reported the synthesis of 1-[2-(1H-Indol-3-yl)ethyl]-4-acetyl-3-hydroxy-5-phenyl-1H-pyrrole-2 (5H)-ones by heating a mixture of tryptamine, aromatic aldehyde, and methyl acetylpyruvate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to an indole moiety . The average mass is 228.290 Da and the monoisotopic mass is 228.126266 Da .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Future Directions
The future directions for “1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione” could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse pharmacological properties of indole derivatives, there is considerable interest in synthesizing a variety of indole derivatives and evaluating their biological activities .
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-5-6-14(18)16(13)8-7-10-9-15-12-4-2-1-3-11(10)12/h1-4,9,15H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYENFSOYXDDPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354986 | |
Record name | 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59048-75-8 | |
Record name | 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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